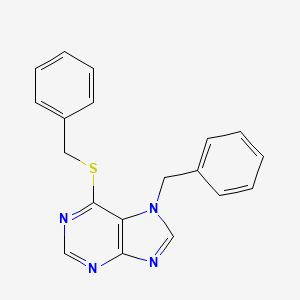
7-Benzyl-6-(benzylsulfanyl)-7h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-6-(benzylsulfanyl)-7h-purine is a heterocyclic organic compound with the molecular formula C19H16N4S. This compound belongs to the purine family, which is known for its significant biological and pharmacological activities. Purines are essential components of nucleic acids, and their derivatives have been widely studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-6-(benzylsulfanyl)-7h-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Thioether Formation: The benzylsulfanyl group is introduced by reacting the intermediate with benzyl mercaptan under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Benzyl-6-(benzylsulfanyl)-7h-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, benzyl mercaptan.
Major Products Formed
Aplicaciones Científicas De Investigación
7-Benzyl-6-(benzylsulfanyl)-7h-purine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Benzyl-6-(benzylsulfanyl)-7h-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.
6-Mercaptopurine: An anticancer and immunosuppressive drug.
Adenine: A naturally occurring purine base found in nucleic acids.
Uniqueness
7-Benzyl-6-(benzylsulfanyl)-7h-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylsulfanyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
21186-47-0 |
|---|---|
Fórmula molecular |
C19H16N4S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
7-benzyl-6-benzylsulfanylpurine |
InChI |
InChI=1S/C19H16N4S/c1-3-7-15(8-4-1)11-23-14-22-18-17(23)19(21-13-20-18)24-12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
Clave InChI |
WCOYVEBKBQMYQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)SCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B13999261.png)
![2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene](/img/structure/B13999268.png)
![N-methyl-4-[4-(methylamino)-3-nitrophenyl]sulfonyl-2-nitroaniline](/img/structure/B13999274.png)
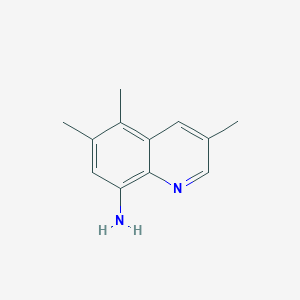
![N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide](/img/structure/B13999285.png)
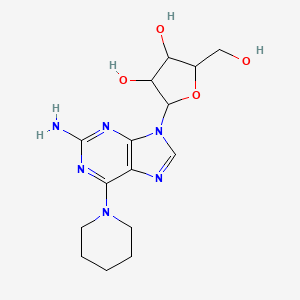

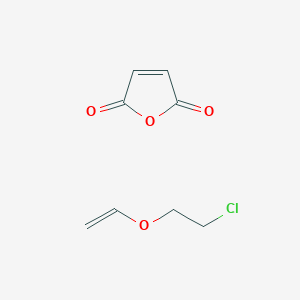
![n,n-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine](/img/structure/B13999303.png)
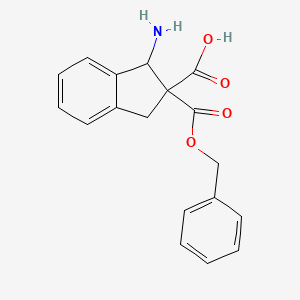
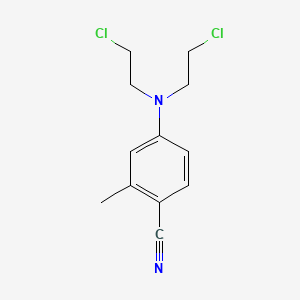
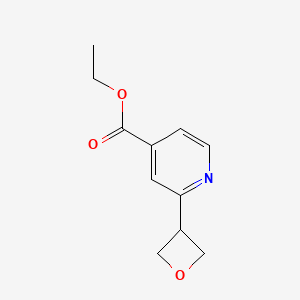
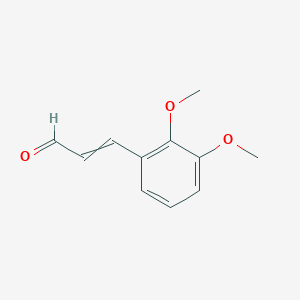
![Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-](/img/structure/B13999358.png)
